molecular formula C9H14N2O B6148399 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol CAS No. 643087-96-1

2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol

Cat. No. B6148399
CAS RN: 643087-96-1
M. Wt: 166.2
InChI Key:
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Description

2-{[2-(Aminomethyl)phenyl]amino}ethan-1-ol (AMPEO) is an organic compound that is used in many scientific research applications. It is a derivative of aminomethylphenol (AMP) and is a colorless liquid with a boiling point of 98 °C. It is also known as 2-amino-1-phenylethanol, 2-amino-1-phenylethane-1-ol, and 2-amino-1-phenylethyl alcohol. This compound has been studied for its potential applications in medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol” is not available in the current resources .

Safety and Hazards

Information on the safety and hazards of a compound is important for handling and storage. Unfortunately, specific safety and hazard information for “2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol” is not available in the current resources .

Future Directions

The future directions for a compound can include potential applications and areas of research. Unfortunately, specific future directions for “2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol” are not available in the current resources .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol' involves the reaction of 2-nitrobenzaldehyde with ethylenediamine to form 2-{[2-(nitrophenyl)amino]ethyl}amine, which is then reduced to 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol using sodium borohydride.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethylenediamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 g, 6.5 mmol) in methanol (10 mL) and add ethylenediamine (0.5 mL, 8.5 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and dissolve the residue in water (10 mL).", "Step 3: Add sodium borohydride (0.5 g, 13 mmol) to the solution and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding dilute hydrochloric acid (1 M) dropwise until the pH is acidic.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Remove the solvent under reduced pressure to obtain the desired product as a white solid (yield: 70-80%)." ] }

CAS RN

643087-96-1

Product Name

2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol

Molecular Formula

C9H14N2O

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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